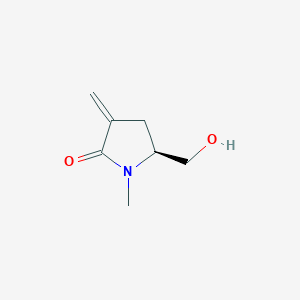
Antipyrine, 4-((p-phenylphenacylidene)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antipyrine, 4-((p-phenylphenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. It has been widely used in various scientific research applications due to its unique chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrine, 4-((p-phenylphenacylidene)amino)- typically involves the condensation of 4-aminoantipyrine with p-phenylphenacylidene. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Antipyrine, 4-((p-phenylphenacylidene)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include quinoneimine derivatives, substituted amines, and various Schiff bases .
Aplicaciones Científicas De Investigación
Antipyrine, 4-((p-phenylphenacylidene)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Employed in biochemical assays to detect phenolic compounds and as a probe for enzyme activity.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Antipyrine, 4-((p-phenylphenacylidene)amino)- involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoantipyrine: A derivative of antipyrine with similar analgesic and antipyretic properties.
Phenazone: Another antipyrine derivative used as an analgesic and antipyretic.
Aminopyrine: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Antipyrine, 4-((p-phenylphenacylidene)amino)- is unique due to its specific chemical structure, which allows it to form stable Schiff bases and coordinate with transition metals. This unique reactivity makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
24377-63-7 |
|---|---|
Fórmula molecular |
C25H23N3O2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[[2-oxo-2-(4-phenylphenyl)ethyl]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H23N3O2/c1-18-24(25(30)28(27(18)2)22-11-7-4-8-12-22)26-17-23(29)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-16,26H,17H2,1-2H3 |
Clave InChI |
QISFIVUBOSXDFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
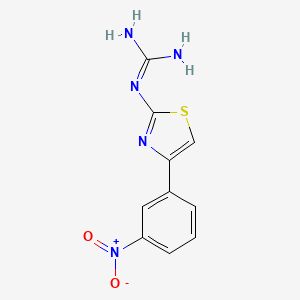
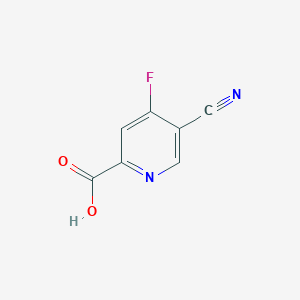
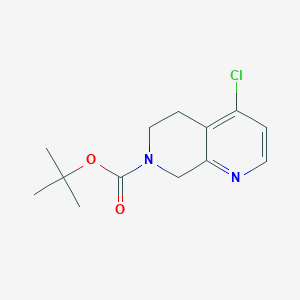
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)

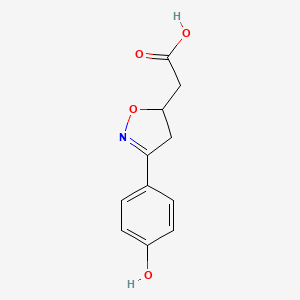
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
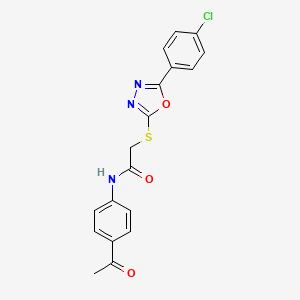
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)
